molecular formula C7H4Br2ClF B14035460 1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene

1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene

Cat. No.: B14035460
M. Wt: 302.36 g/mol
InChI Key: XGMIFGHPALKYOC-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene is a polyhalogenated aromatic compound characterized by multiple substituents on the benzene ring, including bromine, chlorine, fluorine, and a methyl group. Its IUPAC name reflects the substituent positions: bromine atoms at positions 1 and 3, chlorine at position 2, fluorine at position 5, and a methyl group at position 4 . Key identifiers include:

  • Molecular Formula: C₇H₄Br₂ClF
  • SMILES Notation: FC1=CC(Br)=C(Cl)C(Br)=C1
  • PubChem CID: 2724604 .

This compound is structurally complex due to the steric and electronic effects of its substituents, making it relevant in pharmaceutical intermediates and materials science.

Properties

Molecular Formula

C7H4Br2ClF

Molecular Weight

302.36 g/mol

IUPAC Name

1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene

InChI

InChI=1S/C7H4Br2ClF/c1-3-5(11)2-4(8)7(10)6(3)9/h2H,1H3

InChI Key

XGMIFGHPALKYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)Cl)Br

Origin of Product

United States

Preparation Methods

Stepwise Halogenation and Substitution Strategy

A common approach involves starting from a suitably substituted benzene derivative and performing sequential halogenation, reduction, and substitution reactions. The key steps typically include:

  • Bromination of a fluoro- and chloro-substituted nitrobenzene derivative.
  • Reduction of the nitro group to an amine.
  • Diazotization followed by Sandmeyer-type halogenation to introduce chlorine.
  • Final purification and isolation of the target compound.

This approach is supported by patent CN112010732A, which describes a related preparation for 3,5-dichloro-4-fluorobromobenzene, a structurally similar compound involving bromination, reduction, and diazochlorination steps with high yield and purity under mild conditions.

Alternative Bromination via Decarboxylative Bromination

A modern, transition-metal-free method for bromination of aromatic carboxylic acids has been reported in the literature, which could be adapted for the preparation of brominated methylfluorochlorobenzenes. This method uses tetrabutylammonium tribromide (Bu4NBr3) as a bromine source under mild heating (100°C) and avoids metal catalysts.

Key features of this method include:

  • Starting from aromatic carboxylic acids, which undergo decarboxylative bromination.
  • High selectivity and yields (typically 77-94%).
  • Mild reaction conditions and operational simplicity.

Although this method is demonstrated mostly on methoxy- and methyl-substituted benzoic acids, it could be extrapolated for preparing this compound by starting from an appropriately substituted benzoic acid precursor.

Multi-Step Synthesis Involving Fluorine-Substituted Intermediates

Older methodologies for preparing fluorine-substituted aromatic compounds involve multi-step sequences including:

  • Nucleophilic aromatic substitution (e.g., reaction with sodium methoxide).
  • Reduction of nitro groups to amines.
  • Formation and thermal decomposition of diazonium salts.
  • Subsequent halogenation steps.

For example, preparation of related fluorochlorobromo compounds has been achieved by reacting hydroxy or amino intermediates with potassium carbonate in dimethyl sulfoxide at elevated temperatures, followed by purification steps.

These methods are often more laborious and involve multiple purification stages but provide access to complex halogenated aromatic compounds.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Conditions Advantages Limitations
Bromination → Reduction → Diazotization/Chlorination (Patent CN112010732A) 2-fluoro-3-chloronitrobenzene Bromination, hydrogenation, diazochlorination Mild temperatures, catalytic hydrogenation, acid catalysis High purity and yield, mild, scalable Requires specialized catalysts, sensitive diazonium intermediates
Transition-metal-free Decarboxylative Bromination Aromatic carboxylic acids Decarboxylation + bromination with Bu4NBr3 100°C, 16 h, no metals Simple, metal-free, good yields Limited to substrates with carboxylic acid groups
Multi-step substitution via diazonium salts and nucleophilic aromatic substitution Nitro or amino substituted fluorobenzenes Substitution, reduction, diazonium salt formation Elevated temperature, multiple steps Access to complex derivatives Long synthetic routes, lower overall yield

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene involves its interaction with various molecular targets. The halogen atoms and the methyl group influence its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its halogen atoms can participate in halogen bonding, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and physical properties of halogenated benzene derivatives are highly dependent on substituent positions and electronegativity. Below is a comparative analysis:

Table 1: Comparison of Key Structural and Electronic Features
Compound Name Molecular Formula Substituent Positions Key Features Reference
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene C₇H₄Br₂ClF Br (1,3); Cl (2); F (5); CH₃ (4) High steric hindrance; electron-withdrawing groups dominate reactivity.
2-Bromo-5-chloro-1,3-dimethylbenzene C₈H₇BrCl Br (2); Cl (5); CH₃ (1,3) Methyl groups enhance solubility; less electronegative than fluorine.
5-Bromo-2-chloro-1,3-difluorobenzene C₆H₂BrClF₂ Br (5); Cl (2); F (1,3) Reduced steric bulk but strong inductive effects from fluorine.
a-Bromo-3,5-difluorotoluene C₇H₅BrF₂ Br (2); F (3,5); CH₃ (4) Methyl group stabilizes ring; lower molecular weight (207.02 g/mol).
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O Multiple fluorine and bromine substituents Extreme electronegativity; high molecular weight (389.06 g/mol).

Key Observations :

  • Steric Effects : The methyl group in the target compound increases steric hindrance compared to analogs like 5-Bromo-2-chloro-1,3-difluorobenzene .
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature dominates reactivity in trifluorinated derivatives (e.g., C₁₃H₄BrF₇O) .

Physical Properties

Table 2: Physical Property Comparison
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Notes Reference
a-Bromo-3,5-difluorotoluene 207.02 65 1.6 Lower bp due to fewer halogens
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene 389.06 N/A N/A High molecular weight suggests higher mp
This compound 312.37 N/A N/A Likely high mp due to halogens

Key Observations :

  • Boiling Points : Compounds with fewer halogens (e.g., a-Bromo-3,5-difluorotoluene) exhibit lower boiling points .

Research Findings and Trends

  • Synthetic Routes : highlights bromination methods for similar compounds, suggesting that the target compound may be synthesized via controlled halogenation .
  • Applications : Fluorinated derivatives (e.g., C₁₃H₄BrF₇O) are prioritized in pharmaceutical research for their metabolic stability .

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